molecular formula C22H22N4OS B303719 2-Amino-1-(dimethylamino)-5-oxo-7-phenyl-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-1-(dimethylamino)-5-oxo-7-phenyl-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No. B303719
M. Wt: 390.5 g/mol
InChI Key: GVIBZHDXBZPZJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(dimethylamino)-5-oxo-7-phenyl-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound is commonly referred to as DTQ or DTQ-423, and it is a quinoline derivative that has been synthesized using various methods.

Mechanism of Action

DTQ-423 exerts its effects by binding to specific targets in the body, including enzymes and proteins. In cancer treatment, DTQ-423 inhibits the activity of enzymes involved in cell growth and division, leading to the inhibition of cancer cell growth. In Alzheimer's disease and Parkinson's disease, DTQ-423 inhibits the aggregation of amyloid-beta and alpha-synuclein, respectively, by binding to specific sites on these proteins.
Biochemical and Physiological Effects:
DTQ-423 has been shown to have various biochemical and physiological effects in the body. In cancer treatment, DTQ-423 has been shown to inhibit the activity of enzymes involved in cell growth and division, leading to the inhibition of cancer cell growth. In Alzheimer's disease and Parkinson's disease, DTQ-423 has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein, respectively, leading to a reduction in the formation of toxic protein aggregates.

Advantages and Limitations for Lab Experiments

DTQ-423 has several advantages for use in lab experiments, including its ability to inhibit the growth of cancer cells and its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on DTQ-423, including the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the evaluation of its potential use in the treatment of other diseases. Additionally, further research is needed to fully understand the mechanism of action of DTQ-423 and its potential side effects.

Synthesis Methods

DTQ-423 can be synthesized using a variety of methods, including the one-pot three-component reaction, the Hantzsch reaction, and the microwave-assisted synthesis. The one-pot three-component reaction involves the reaction of 3-thiophene carboxaldehyde, phenylacetonitrile, and dimethylformamide dimethylacetal with ammonium acetate and ethyl acetoacetate. The Hantzsch reaction involves the reaction of 3-thiophene carboxaldehyde, ammonium acetate, and ethyl acetoacetate with phenylacetonitrile. The microwave-assisted synthesis involves the reaction of 3-thiophene carboxaldehyde, phenylacetonitrile, and dimethylformamide dimethylacetal with ammonium acetate and ethyl acetoacetate under microwave irradiation.

Scientific Research Applications

DTQ-423 has shown potential in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer treatment, DTQ-423 has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease and Parkinson's disease, DTQ-423 has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein, respectively.

properties

Product Name

2-Amino-1-(dimethylamino)-5-oxo-7-phenyl-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Molecular Formula

C22H22N4OS

Molecular Weight

390.5 g/mol

IUPAC Name

2-amino-1-(dimethylamino)-5-oxo-7-phenyl-4-thiophen-3-yl-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C22H22N4OS/c1-25(2)26-18-10-16(14-6-4-3-5-7-14)11-19(27)21(18)20(15-8-9-28-13-15)17(12-23)22(26)24/h3-9,13,16,20H,10-11,24H2,1-2H3

InChI Key

GVIBZHDXBZPZJY-UHFFFAOYSA-N

SMILES

CN(C)N1C2=C(C(C(=C1N)C#N)C3=CSC=C3)C(=O)CC(C2)C4=CC=CC=C4

Canonical SMILES

CN(C)N1C2=C(C(C(=C1N)C#N)C3=CSC=C3)C(=O)CC(C2)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.